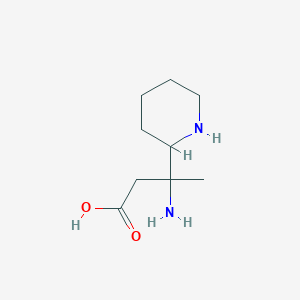
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo group at the 4-position and a methyl group at the 1-position of the triazole ring, along with a propanoic acid moiety attached to the 5-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with a suitable propanoic acid derivative under acidic or basic conditions can yield the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a suitable solvent and catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) can facilitate these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while esterification and amidation can produce esters and amides of the original compound.
科学研究应用
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound can be used to study the biological activity of triazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Material Science: Triazole derivatives are used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, triazole derivatives often exert their effects by interacting with specific enzymes or receptors in the body. For example, they may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The molecular targets and pathways involved can vary depending on the specific biological activity being studied.
相似化合物的比较
4-Bromo-1-methyl-1H-1,2,3-triazole: This compound lacks the propanoic acid moiety but shares the triazole ring structure.
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group at the 4-position instead of the 5-position.
2-(4-Chloro-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid: This compound has a chloro group instead of a bromo group.
Uniqueness: 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to the specific combination of the bromo group, methyl group, and propanoic acid moiety. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds. The presence of the bromo group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various scientific research applications.
属性
分子式 |
C6H8BrN3O2 |
|---|---|
分子量 |
234.05 g/mol |
IUPAC 名称 |
2-(5-bromo-3-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H8BrN3O2/c1-3(6(11)12)4-5(7)8-9-10(4)2/h3H,1-2H3,(H,11,12) |
InChI 键 |
HDPDOQAOJNTNLK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(N=NN1C)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


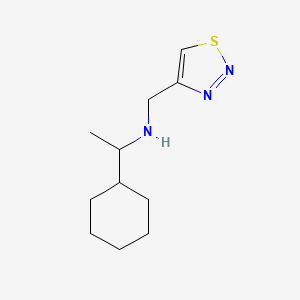
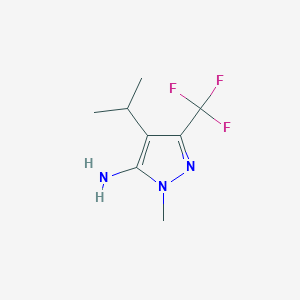

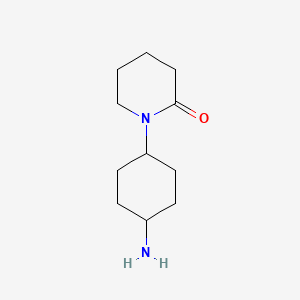

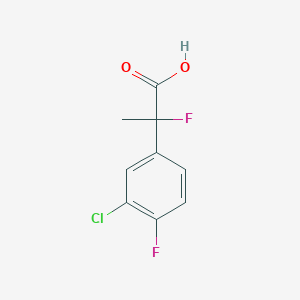
![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
![3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15273569.png)

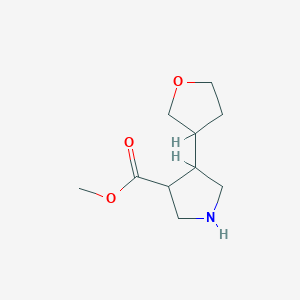
![Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate](/img/structure/B15273594.png)
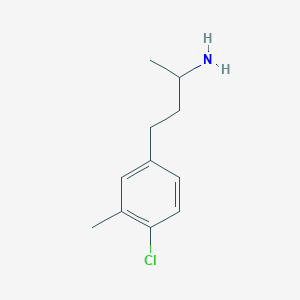
![Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine](/img/structure/B15273607.png)
